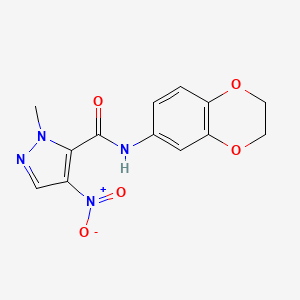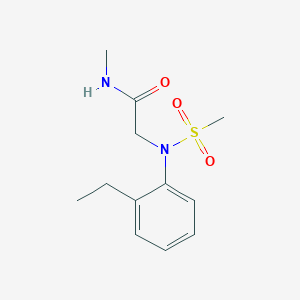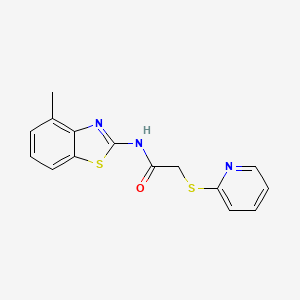![molecular formula C15H13Cl2FN2O B5769375 N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control weeds. Diuron is a white crystalline solid that is soluble in water and organic solvents. It is a member of the urea herbicide family, which is known for its broad-spectrum activity against a wide range of weeds.
Wirkmechanismus
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to cell death.
Biochemical and Physiological Effects
Diuron has been shown to have a variety of biochemical and physiological effects on plants. It inhibits photosynthesis, which leads to reduced growth and development. It also affects the production of certain enzymes and proteins, which can have downstream effects on plant metabolism. In addition, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has been shown to affect soil microbial activity and water quality.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide that is readily available and relatively inexpensive. It is also a stable compound that can be stored for long periods of time without significant degradation. However, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea has limitations for lab experiments, as it can be difficult to control the concentration and application of the herbicide. In addition, N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea can have non-target effects on other organisms, which can complicate experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea. One area of interest is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of interest is the investigation of the long-term effects of N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea on soil health and water quality. Finally, there is a need for further research on the mechanisms of action of N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea and other urea herbicides, which could lead to the development of new herbicides with novel modes of action.
Synthesemethoden
Diuron is synthesized by reacting 3,4-dichloroaniline with 4-fluoro-2-nitrobenzene in the presence of a base to form the corresponding nitroaniline. The nitroaniline is then reduced with iron powder to form the corresponding aniline. Finally, the aniline is reacted with ethyl isocyanate to form N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal activity and environmental impact. It has been used in numerous scientific studies to investigate its effect on plant growth, soil microbial activity, and water quality. Diuron has also been used as a model compound to study the fate and transport of herbicides in the environment.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-13-6-5-12(9-14(13)17)20-15(21)19-8-7-10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBDEBDYKYXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)
![2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)

![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)




![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)
